molecular formula C10H13N7 B1432264 3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine CAS No. 1788589-62-7

3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine

Cat. No.: B1432264
CAS No.: 1788589-62-7
M. Wt: 231.26 g/mol
InChI Key: XVNUCMHXUMFAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine is a heterocyclic compound that features both piperazine and triazole moieties attached to a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Piperazine Group: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives.

    Attachment of the Triazole Ring: The triazole ring is usually introduced through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be employed to modify the triazole or pyridazine rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridazine ring.

Scientific Research Applications

3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antifungal, and antibacterial agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Drug Design: Its structural features make it a candidate for the development of new therapeutic agents.

    Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(piperazin-1-yl)-6-(1H-1,2,3-triazol-1-yl)pyridazine
  • 3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-3-yl)pyridazine
  • 3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-5-yl)pyridazine

Uniqueness

3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both piperazine and triazole rings provides a versatile scaffold for further modifications and applications in drug design.

Properties

IUPAC Name

3-piperazin-1-yl-6-(1,2,4-triazol-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N7/c1-2-10(17-8-12-7-13-17)15-14-9(1)16-5-3-11-4-6-16/h1-2,7-8,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNUCMHXUMFAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine
Reactant of Route 3
Reactant of Route 3
3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine
Reactant of Route 4
Reactant of Route 4
3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine
Reactant of Route 5
Reactant of Route 5
3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine
Reactant of Route 6
3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.